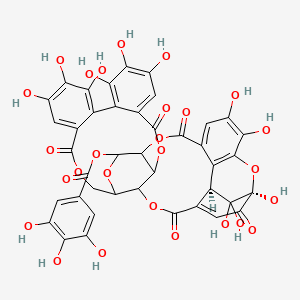

Geraniin

Descripción

This compound has been reported in Euphorbia prostrata, Phyllanthus sellowianus, and other organisms with data available.

in various plants; structure in first source

Propiedades

IUPAC Name |

[(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQBXPCJFAKSPG-SVYIMCMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Geraniin: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniin, a prominent ellagitannin, has garnered significant scientific interest due to its wide array of bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer effects. This technical guide provides an in-depth overview of the natural sources and plant distribution of this compound. It summarizes quantitative data on its prevalence in various plant species, offers detailed experimental protocols for its extraction, isolation, and quantification, and visually elucidates its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound is a hydrolyzable tannin found across a range of plant families, with a particularly high prevalence in the Geraniaceae, Phyllanthaceae, and Euphorbiaceae families. Its distribution is widespread, and it can be found in various plant tissues, including leaves, stems, and fruit peels.

Key Plant Families and Genera Containing this compound:

-

Geraniaceae: This family is a primary source of this compound, with the compound being named after the genus Geranium. It is found in numerous species within this genus, often in high concentrations in the leaves. Geranium thunbergii is a notable example, where this compound can constitute a significant portion of the dry leaf weight.[1][2]

-

Phyllanthaceae: Several species within the genus Phyllanthus are known to contain this compound. Phyllanthus amarus and Phyllanthus urinaria are two such species that have been studied for their this compound content and are used in traditional medicine.[3][4]

-

Euphorbiaceae: The Euphorbia genus, belonging to this family, also includes species that produce this compound.

-

Sapindaceae: A significant and commercially relevant source of this compound is the peel of the rambutan fruit (Nephelium lappaceum).[5][6][7] The rind, often considered waste, is a rich source of this valuable compound.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and even the season of harvest. The following tables summarize the quantitative data on this compound content from various studies.

Table 1: this compound Content in Nephelium lappaceum (Rambutan) Peel

| Extraction Method | Solvent | This compound Content (mg/g of extract) | This compound Content ( g/100g of dry peel) | Reference |

| Soxhlet Extraction | 95% Ethanol | - | - | [8] |

| Maceration | Methanol | 568.0 | - | [7] |

| Maceration | Water | 137.0 | - | [7] |

| UPLC-Q-Orbitrap-MS | - | - | 12.67 | [5] |

Table 2: this compound Content in Phyllanthus Species

| Plant Species | Plant Part | Extraction Solvent | This compound Content | Reference |

| Phyllanthus amarus | Whole Plant | 80% Ethanol | Four major peaks including this compound | [3] |

| Phyllanthus urinaria | Whole Plant | 80% Ethanol | Four major peaks including this compound | [3] |

| Phyllanthus muellerianus | Leaves | Aqueous | 2.9% of extract | [9] |

Table 3: this compound Content in Geranium Species

| Plant Species | Plant Part | This compound Content (% of dry weight) | Reference |

| Geranium thunbergii | Leaves | ~10% | [1][2] |

| Geranium purpureum | - | 96.05 ppm (in extract) | [10] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction of this compound

3.1.1. Maceration Extraction from Nephelium lappaceum (Rambutan) Peel

-

Plant Material: Dried and powdered rambutan peels.

-

Solvent: Methanol or 40% Ethanol.

-

Procedure:

-

Immerse the powdered rambutan peel in the chosen solvent at a solid-to-solvent ratio of 1:15 (w/v).

-

Allow the mixture to stand in a closed system at room temperature for 12-24 hours in a dark room.

-

Separate the solid material from the solvent by filtration, decantation, or clarification.

-

The resulting liquid extract contains this compound and other phytochemicals.[6]

-

3.1.2. Soxhlet Extraction from Nephelium lappaceum (Rambutan) Peel

-

Plant Material: 400 g of dried rambutan peel.

-

Solvent: 95% Ethanol.

-

Procedure:

-

Place the dried rambutan peel in a woven sack within the main chamber of the Soxhlet apparatus.

-

Use a substrate to solvent ratio of 1:10.

-

Heat the solvent to its boiling point (78°C for ethanol) and allow it to continuously cycle through the plant material for 8 hours.

-

The collected solvent will contain the extracted compounds, including this compound.[8]

-

3.1.3. Extraction from Geranium thunbergii

-

Plant Material: Dried and powdered whole plant of Geranium thunbergii.

-

Solvent: Water or alcohol-based solvents.

-

Procedure:

-

Subject the dried plant material to an extraction process using the chosen solvent.

-

The resulting extract is then filtered and concentrated to yield a potent extract containing this compound.[11]

-

Isolation and Purification of this compound

3.2.1. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

System: Gilson GX-281 Preparative HPLC System.

-

Column: Waters Xterra Prep RP18 OBD (19 x 50 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Ultra Pure Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient:

-

0-3 min: 10% B

-

3-15 min: 10-40% B

-

15-20 min: 100% B (column recondition)

-

-

Flow Rate: 18 mL/min.

-

Detection: this compound is typically detected at 210nm and 275nm.[12]

-

Procedure:

-

Dissolve the crude extract in a minimum amount of the initial mobile phase.

-

Inject the sample onto the column.

-

Collect fractions based on the retention time of this compound (approximately 13 minutes under these conditions).[12]

-

Combine fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

3.2.2. Reverse-Phase C18 Column Chromatography

-

Stationary Phase: Reverse-phase C18 silica.

-

Procedure:

-

Dissolve the crude extract (e.g., from rambutan peel) in a minimal amount of water.

-

Load the solution onto a pre-packed C18 column.

-

Elute the column with a stepwise gradient of acetonitrile in water.

-

Monitor the fractions for the presence of this compound using an appropriate analytical method (e.g., HPLC).

-

Combine the fractions containing this compound and concentrate them to induce crystallization, yielding high-purity this compound crystals.[13]

-

Quantification of this compound

3.3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

-

System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., Merck Chromolith Performance RP-18).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Detection Wavelength: 254 nm.

-

Quantification:

-

Prepare a calibration curve using a minimum of five different concentrations of a pure this compound standard (e.g., 0.001 to 2 mg/mL).

-

Inject the plant extract sample into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[14]

-

3.3.2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

-

Principle: The intensity of an NMR signal is directly proportional to the number of nuclei being observed. This allows for the quantification of compounds in a mixture without the need for a specific standard for each compound.

-

Procedure:

-

Dissolve a known amount of the plant extract and a known amount of an internal standard in a suitable deuterated solvent.

-

Acquire a 1H NMR spectrum under quantitative conditions (ensuring full relaxation of all signals).

-

Integrate a well-resolved signal of this compound and a signal of the internal standard.

-

Calculate the concentration of this compound based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.

-

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.

Inhibition of PI3K/Akt/mTOR Signaling Pathway by this compound

This compound has been demonstrated to suppress the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and survival.[15][16] By inhibiting this pathway, this compound can induce apoptosis in cancer cells.

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Inhibition of NF-κB Signaling Pathway by this compound

The NF-κB pathway plays a crucial role in inflammation and cell survival. This compound has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[17][18][19]

Caption: this compound's interference with the NF-κB signaling cascade.

General Experimental Workflow for this compound Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a plant source.

Caption: A streamlined workflow for this compound research.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Its widespread availability in common plants, particularly in agricultural byproducts like rambutan peel, makes it an attractive candidate for further research and development. The methodologies outlined in this guide provide a solid foundation for the extraction, purification, and analysis of this compound, facilitating a more standardized approach to its study. The elucidation of its mechanisms of action, particularly its impact on critical signaling pathways, opens up new avenues for its application in the prevention and treatment of various diseases. This technical guide serves as a comprehensive resource to support and accelerate ongoing and future research endeavors in the field of this compound chemistry and pharmacology.

References

- 1. The geranium genus: A comprehensive study on ethnomedicinal uses, phytochemical compounds, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Up-to-Date Review Regarding the Biological Activity of Geranium robertianum L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correlation between the major components of Phyllanthus amarus and Phyllanthus urinaria and their inhibitory effects on phagocytic activity of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Phytochemistry and Pharmacology of Phyllanthus urinaria L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and Thermal Stability of this compound from Rambutan (Nephelium lappaceum) Peels [spkx.net.cn]

- 6. journals.hh-publisher.com [journals.hh-publisher.com]

- 7. A review: extraction, phytochemicals, and biological activities of rambutan (Nephelium lappaceum L) peel extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Characterization and Quantification of Rambutan (Nephelium lappaceum L.) Peel Extract as a Potential Source of Valuable Minerals and Ellagitannins for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. deascal.com [deascal.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. journals.hh-publisher.com [journals.hh-publisher.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitory effects of this compound on LPS-induced inflammation via regulating NF-κB and Nrf2 pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound inhibits TNF-α-induced impairments of osteogenesis through NF-κB and p38 MAPK signalling pathways in bone marrow stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Geraniin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the current understanding of the biosynthetic pathway of geraniin, a prominent ellagitannin found in various medicinal plants. This compound's diverse pharmacological activities, including its antioxidant, anti-inflammatory, and anti-cancer properties, have made its biosynthesis a subject of significant research interest. This document provides a comprehensive overview of the proposed pathway, key intermediates, and enzymatic steps, alongside relevant quantitative data and detailed experimental protocols to facilitate further investigation in this field.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that originates from the shikimate pathway and involves a series of galloylation and oxidative coupling reactions. While the complete enzymatic machinery is yet to be fully elucidated, a putative pathway has been proposed based on the characterization of related pathways and the identification of key intermediates.

The biosynthesis commences with the formation of gallic acid from 3-dehydroshikimic acid, a product of the shikimate pathway. Gallic acid is then activated and esterified to a glucose molecule to form β-glucogallin. A series of subsequent galloylation reactions, utilizing β-glucogallin as the galloyl donor, leads to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose.

The crucial step towards the formation of ellagitannins is the oxidative coupling of galloyl groups on the pentagalloylglucose core. It is hypothesized that the initial oxidative coupling leads to the formation of a dehydrohexahydroxydiphenoyl (DHHDP) group. In the proposed biosynthesis of this compound, a key precursor is believed to be amariin, an ellagitannin containing two DHHDP groups. It has been suggested that this compound is formed through the specific reduction of one of the DHHDP groups in amariin to a hexahydroxydiphenoyl (HHDP) group.[1][2]

Key Enzymes and Intermediates

While not all enzymes in the this compound pathway have been definitively identified and characterized, research on related hydrolysable tannins provides insights into the probable enzyme classes involved.

-

UDP-glucose:gallate glucosyltransferase: Catalyzes the formation of β-glucogallin from gallic acid and UDP-glucose.

-

Galloyltransferases: A series of enzymes responsible for the sequential addition of galloyl groups to the glucose core, leading to pentagalloylglucose.[3]

-

Laccase-like enzymes: These multi-copper oxidases are proposed to catalyze the intramolecular oxidative coupling of galloyl groups on pentagalloylglucose to form the DHHDP moiety.[4][5]

-

Dehydrohexahydroxydiphenoyl (DHHDP) Reductase (putative): A hypothetical enzyme that would catalyze the reduction of a DHHDP group in a precursor molecule like amariin to the HHDP group found in this compound. The existence and nature of this enzyme are key areas for future research.

Key Intermediates:

-

Gallic Acid: The primary phenolic acid precursor.

-

β-Glucogallin: The initial glycosylated intermediate.

-

1,2,3,4,6-Penta-O-galloyl-β-D-glucose: The central precursor for ellagitannin formation.

-

Amariin: A proposed precursor to this compound, containing two DHHDP groups.[1][2]

Quantitative Data

Quantitative data on the intermediates of the this compound biosynthetic pathway are limited. However, the concentration of this compound has been quantified in various plant species and tissues, providing valuable information for researchers targeting its extraction and for understanding its physiological roles.

| Plant Species | Plant Part | This compound Concentration | Reference |

| Phyllanthus amarus | Leaves | 1.85 ± 0.03% (of dry weight as total tannins) | [6] |

| Nephelium lappaceum (Rambutan) | Rind | High concentration, purified to >95% | [7] |

| Geranium thunbergii | Aerial parts | Varies with extraction method | [8] |

| Triadica sebifera (young leaves) | Leaves | Predominantly amariin | [1][2] |

| Triadica sebifera (mature leaves) | Leaves | Predominantly this compound | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway. These protocols are based on established methods for the analysis of related enzymes and metabolites and can be adapted for specific research needs.

Extraction of Enzymes from Plant Tissues

This protocol describes a general method for the extraction of enzymes involved in tannin biosynthesis from plant tissues.

Materials:

-

Fresh or frozen plant tissue (e.g., young leaves)

-

Liquid nitrogen

-

Extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone (PVP))

-

Mortar and pestle

-

Centrifuge

-

Cheesecloth

Procedure:

-

Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Add the powdered tissue to the extraction buffer (e.g., 1:3 w/v ratio).

-

Homogenize the mixture thoroughly.

-

Filter the homogenate through several layers of cheesecloth to remove cell debris.

-

Centrifuge the filtrate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract.

-

The crude extract can be used directly for enzyme assays or subjected to further purification steps such as ammonium sulfate precipitation and chromatography.

Assay for Laccase-like Activity (Oxidative Coupling)

This assay is designed to detect the oxidative coupling of galloyl groups, a key step in DHHDP formation. The assay is adapted from methods used for other laccases.[5]

Materials:

-

Crude or purified enzyme extract

-

1,2,3,4,6-penta-O-galloyl-β-D-glucose (substrate)

-

Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing the assay buffer, pentagalloylglucose (substrate), and the enzyme extract.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.

-

Analyze the reaction products by HPLC. The formation of products with different retention times compared to the substrate indicates enzyme activity. The products can be further characterized by mass spectrometry to confirm the formation of DHHDP-containing compounds.

-

A control reaction without the enzyme extract should be run in parallel to account for any non-enzymatic oxidation.

Assay for Putative DHHDP Reductase Activity

This hypothetical assay is designed to test for the conversion of amariin to this compound.

Materials:

-

Crude or purified enzyme extract

-

Amariin (substrate)

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

-

NAD(P)H as a potential reducing agent

-

HPLC system

Procedure:

-

Prepare a reaction mixture containing the assay buffer, amariin, NAD(P)H, and the enzyme extract.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and analyze the products by HPLC.

-

Monitor for the decrease in the amariin peak and the appearance of a new peak corresponding to this compound. The identity of the this compound peak should be confirmed by comparing its retention time and UV spectrum with an authentic standard.

-

Control reactions without the enzyme, without NAD(P)H, and without the substrate should be performed to ensure the observed conversion is enzymatic and dependent on the reducing agent.

Future Perspectives

The biosynthesis of this compound presents several exciting avenues for future research. The definitive identification and characterization of the enzymes involved in the later stages of the pathway, particularly the laccase-like enzymes responsible for DHHDP formation and the putative DHHDP reductase, are critical next steps. The elucidation of the regulatory mechanisms governing the expression and activity of these enzymes will provide a deeper understanding of how this compound production is controlled in plants. Furthermore, the development of synthetic biology approaches to produce this compound in microbial or plant-based systems could offer a sustainable source of this valuable pharmacologically active compound. This technical guide provides a solid foundation for researchers to build upon in their efforts to unravel the complexities of this compound biosynthesis.

References

- 1. Enzymatic Biotransformation of Pomegranate Ellagitannins: Initial Approach to Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of Ellagitannin Hexahydroxydiphenoyl Ester by Spontaneous Reduction of Dehydrohexa-hydroxydiphenoyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajol.info [ajol.info]

- 7. The Prebiotic Potential of this compound and this compound-Enriched Extract against High-Fat-Diet-Induced Metabolic Syndrome in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

The Pharmacokinetics and Bioavailability of Geraniin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. However, its therapeutic potential is intrinsically linked to its pharmacokinetic profile and bioavailability, which are characterized by extensive metabolism and the subsequent systemic exposure to its bioactive metabolites. This technical guide provides a comprehensive overview of the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.

Pharmacokinetic Profile of this compound and Its Metabolites

The oral bioavailability of intact this compound is notably poor due to its high molecular weight and polarity, which limit its passive diffusion across the intestinal epithelium.[1][2][3] Consequently, the biological effects of orally administered this compound are largely attributed to its gut microbiota-derived metabolites.[2][4][5]

Absorption and Metabolism

Upon oral ingestion, this compound undergoes partial hydrolysis in the stomach and small intestine, but the primary metabolic transformation occurs in the colon.[5] The gut microbiota extensively metabolizes this compound into smaller, more readily absorbable phenolic compounds. The principal metabolites include corilagin, ellagic acid, gallic acid, and urolithins.[4][6][7][8]

Table 1: Summary of In Vitro Permeability Data for this compound and its Metabolites

| Compound | Apparent Permeability (Papp) (cm/s) | Permeability Classification |

| This compound | No apparent permeability | Low |

| Corilagin | No apparent permeability | Low |

| Ellagic Acid | No apparent permeability | Low |

| Gallic Acid | 31.3 ± 1.1 × 10⁻⁶ | High |

Data from Caco-2 cell transport assays.[9]

Distribution and Excretion

Following absorption, the metabolites of this compound are distributed systemically and undergo further phase II metabolism, primarily glucuronidation and sulfation, before being excreted in the urine.[10]

Table 2: Pharmacokinetic Parameters of this compound After Intravenous Administration in Rats (10 mg/kg)

| Parameter | Value |

| t1/2α (h) | 0.21 ± 0.10 |

| t1/2β (h) | 7.20 ± 2.20 |

| CL (L/h/kg) | 0.03 ± 0.02 |

| Vz (L/kg) | 0.05 ± 0.01 |

t1/2α: Distribution half-life, t1/2β: Elimination half-life, CL: Clearance, Vz: Volume of distribution.[11]

Table 3: Pharmacokinetic Parameters of this compound Metabolites After Oral Administration in Rats

| Metabolite | Dose | Cmax | Tmax (h) | AUC | Reference |

| Ellagic Acid | 0.8 g/kg (Pomegranate Leaf Extract) | 213 ng/mL | 0.55 | 0.838 µg·h/mL | [9][12] |

| Gallic Acid | 100 µmol/kg | 0.71 µmol/L | 1.0 | 42.6 µmol·min/L | [13][14] |

| Urolithin A | 5 mg (this compound) | 0.45 µM | 6.0 | Not Reported | [4] |

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

-

Animal Model: Male Sprague-Dawley rats are commonly used.[15][16][17]

-

Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.[16]

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage.

-

Blood Sampling: Blood samples are collected serially from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[17][18]

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[17]

-

Sample Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated LC-MS/MS method.[19]

In Vitro Caco-2 Cell Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation into a monolayer with tight junctions.[9]

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Study: The test compound (this compound or its metabolite) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite chamber at various time points.

-

Quantification: The concentration of the compound in the collected samples is quantified by HPLC or LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A × C0), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[9]

Signaling Pathways and Experimental Workflows

This compound Metabolism and Absorption Workflow

Caption: Metabolic fate of this compound following oral administration.

Nrf2 Signaling Pathway Activation by this compound

Caption: this compound activates the Nrf2 antioxidant response pathway.

PI3K/Akt Signaling Pathway Modulation by this compound

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Conclusion

The pharmacokinetic profile of this compound is complex, characterized by poor oral bioavailability of the parent compound and extensive metabolism by the gut microbiota to produce more readily absorbed bioactive metabolites. The therapeutic effects of this compound are therefore a composite of the activities of its various metabolites. Understanding the individual pharmacokinetic profiles of these metabolites is crucial for the rational design of this compound-based therapeutics and for optimizing dosage regimens to achieve desired clinical outcomes. Further research, particularly well-controlled clinical pharmacokinetic studies, is warranted to fully elucidate the disposition of this compound and its metabolites in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhanced oral bioavailability and antioxidant profile of ellagic acid by phospholipids. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Metabolites of the ellagitannin this compound and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of urinary and intestinal bacterial metabolites of ellagitannin this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.com [thieme-connect.com]

- 11. An UPLC Method for Determination of this compound in Rat Plasma and its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic study of ellagic acid in rat after oral administration of pomegranate leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Comparative Pharmacokinetics of Gallic Acid After Oral Administration of Gallic Acid Monohydrate in Normal and Isoproterenol-Induced Myocardial Infarcted Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]

- 18. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Mechanism of Action of Geraniin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Geraniin, a prominent ellagitannin found in various medicinal plants, exhibits potent antioxidant activity through a multi-faceted mechanism. This document provides an in-depth technical overview of the core pathways and molecular interactions through which this compound mitigates oxidative stress. The primary mechanisms include direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and the modulation of endogenous antioxidant defense systems. A significant component of its action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis. This activation is mediated by upstream kinases such as Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Extracellular signal-regulated kinase 1/2 (ERK1/2). By promoting Nrf2 nuclear translocation, this compound upregulates a suite of antioxidant and cytoprotective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Oxidoreductase-1 (NQO1), Superoxide Dismutase (SOD), and Catalase (CAT). This guide synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the critical signaling cascades.

Core Mechanisms of Antioxidant Activity

This compound's antioxidant capacity is not attributed to a single action but rather a combination of direct and indirect effects that work synergistically to protect cells from oxidative damage.

Direct Free Radical Scavenging

This compound is an efficient radical scavenger due to its polyphenolic structure, which is rich in hydroxyl groups that can donate electrons to neutralize free radicals.[1][2] It has demonstrated potent scavenging activity against a variety of reactive oxygen species.

-

DPPH Radicals: this compound effectively scavenges the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, with reported IC50 values as low as 0.92 µM.[3]

-

Hydroxyl Radicals (•OH): It shows exceptionally strong activity against the highly damaging hydroxyl radical, generated via Fenton-like reactions.[3][4]

-

Superoxide Radicals (O2•−): this compound is also capable of neutralizing superoxide radicals.[3]

Modulation of the Nrf2 Signaling Pathway

A cornerstone of this compound's indirect antioxidant effect is its ability to activate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[5][6]

-

Upstream Activation: Studies suggest that this compound activates the Nrf2 pathway through the phosphorylation of upstream kinases, including PI3K/Akt and ERK1/2.[7][8]

-

Nrf2 Nuclear Translocation: Upon activation, this compound facilitates the translocation of Nrf2 from the cytoplasm into the nucleus.[5][7]

-

Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of protective enzymes.[8] This includes:

Inhibitors of PI3K/Akt (LY294002) and ERK1/2 (U0126) have been shown to suppress this compound-induced Nrf2 nuclear translocation and abolish the expression of these downstream enzymes, confirming the pathway's dependence on these kinases.[7]

Enhancement of Endogenous Antioxidant Enzymes

Beyond Nrf2-mediated gene expression, this compound treatment has been shown to directly increase the activity of key antioxidant enzymes that were suppressed by oxidative insults. In various models, this compound administration restored the activity of SOD, CAT, and Glutathione Peroxidase (GPx), enhancing the cell's intrinsic capacity to neutralize ROS.[9][10][11]

Metal Chelating Activity

This compound possesses metal-chelating properties, effectively binding to transition metal ions such as ferrous iron (Fe²⁺) and copper (Cu²⁺).[12] By sequestering these ions, this compound inhibits their participation in the Fenton reaction, a major source of hydroxyl radical production, thereby preventing the formation of one of the most potent and damaging ROS.[12]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's antioxidant efficacy from various experimental models.

Table 1: In Vitro Radical Scavenging and Enzyme Inhibition

| Assay | Target | IC50 Value | Reference Model | Source |

|---|---|---|---|---|

| DPPH Radical Scavenging | DPPH Radical | 0.92 µM (pH 4.5) | Cell-free | [3] |

| DPPH Radical Scavenging | DPPH Radical | 1.27 µM (pH 7.9) | Cell-free | [3] |

| Hydroxyl Radical Scavenging | Hydroxyl Radical | 0.11 µM | Deoxyribose Method | [3] |

| Hydroxyl Radical Scavenging | Hydroxyl Radical | 1.44 µM | ESR Method | [3] |

| Superoxide Radical Scavenging | Superoxide Radical | 2.65 µM | PMS-NADH System | [3] |

| Xanthine Oxidase Inhibition | Xanthine Oxidase | 30.49 µM | Enzyme Assay | [3] |

| Fe²⁺ Chelating Activity | Ferrous Iron | 0.80 mg/mL (EC50) | Cell-free | [12] |

| Cu²⁺ Chelating Activity | Cupric Iron | 0.13 mg/mL (EC50) | Cell-free |[12] |

Table 2: Effects on Endogenous Antioxidant Enzyme Activities and Markers

| Model | Treatment | Effect | Measurement | Source |

|---|---|---|---|---|

| MCAO/R Rats | This compound (20 mg/kg) | Increased SOD Activity | Serum/Brain Tissue Assay | [5] |

| HFD-fed Rats | This compound (10 & 50 mg/kg) | Significantly raised GR activity and reduced GSH | Serum Assay | [11] |

| ISO-induced Hypertrophy | This compound | Increased T-AOC, SOD, GSH | Myocardial Tissue Assay | [10] |

| PC12 Cells (OGD/R) | This compound | Increased SOD Activity | Cell Lysate Assay | [5] |

| HepG2 Cells (H₂O₂) | this compound | Induced HO-1, NQO1, and GSH expression | Western Blot/Assay |[7] |

Table 3: Effects on Oxidative Stress Biomarkers

| Model | Treatment | Effect | Biomarker | Source |

|---|---|---|---|---|

| MCAO/R Rats | This compound (10 & 20 mg/kg) | Dose-dependent decrease | MDA, NO, nNOS | [5][6] |

| ISO-induced Hypertrophy | This compound | Decreased MDA, NO, ROS | Myocardial Tissue Assay | [10] |

| HFD-fed Rats | This compound (10 & 50 mg/kg) | Dose-dependent decrease in GSSG | Serum Assay | [11] |

| MSCs (H₂O₂) | this compound | Reduced cellular ROS levels | DCFH-DA Assay |[2] |

Key Experimental Methodologies

DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron and decolorize the stable purple DPPH radical solution.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of this compound dissolved in a suitable solvent.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity relative to a control (without this compound). The IC50 value is determined from the dose-response curve.

-

Measurement of Intracellular ROS using DCFH-DA

-

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Culture cells (e.g., HepG2, PC12) to the desired confluency.

-

Pre-treat cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) for a shorter period (e.g., 4 hours).[7]

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with DCFH-DA solution (typically 10 µM) and incubate at 37°C for 30 minutes.

-

Wash again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a spectrofluorometer, flow cytometer, or confocal microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[9]

-

Western Blotting for Nrf2 and HO-1 Expression

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.

-

Protocol:

-

Protein Extraction: Following treatment with this compound and/or an oxidative stressor, lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total Nrf2, nuclear Nrf2, HO-1, p-Akt, p-ERK, and a loading control (e.g., β-actin or Lamin B1).[5]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

-

Visualizations: Pathways and Workflows

Caption: Overall mechanism of this compound's antioxidant activity.

Caption: Activation of the Nrf2/ARE pathway by this compound.

Caption: Typical workflow for in vitro antioxidant evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound protects bone marrow-derived mesenchymal stem cells against hydrogen peroxide-induced cellular oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. herbpedia.wdfiles.com [herbpedia.wdfiles.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Protects against Cerebral Ischemia/Reperfusion Injury by Suppressing Oxidative Stress and Neuronal Apoptosis via Regulation of the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exerts cytoprotective effect against cellular oxidative stress by upregulation of Nrf2-mediated antioxidant enzyme expression via PI3K/AKT and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Radioprotective effect of this compound via the inhibition of apoptosis triggered by γ-radiation-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound attenuates isoproterenol-induced cardiac hypertrophy by inhibiting inflammation, oxidative stress and cellular apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound Protects High-Fat Diet-Induced Oxidative Stress in Sprague Dawley Rats [frontiersin.org]

- 12. Metal Chelating, Inhibitory DNA Damage, and Anti-Inflammatory Activities of Phenolics from Rambutan (Nephelium lappaceum) Peel and the Quantifications of this compound and Corilagin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological and Pharmacological Effects of Geraniin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant attention within the scientific community for its diverse and potent biological and pharmacological activities. This technical guide provides a comprehensive overview of the multifaceted effects of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, antiviral, hepatoprotective, and neuroprotective properties. We delve into the molecular mechanisms and signaling pathways modulated by this compound, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental protocols for key assays and mandatory visualizations of critical signaling pathways to facilitate further research and drug development endeavors.

Introduction

This compound (C₄₁H₂₈O₂₇) is a hydrolysable tannin characterized by its complex chemical structure, which contributes to its wide range of biological activities.[1] It is abundantly found in plants of the Geraniaceae, Euphorbiaceae, and Phyllanthaceae families, many of which have a long history of use in traditional medicine.[2] Despite its therapeutic potential, the oral bioavailability of this compound is low due to its large molecular weight and polarity.[1] Upon ingestion, it is metabolized by gut microbiota into smaller, more readily absorbable compounds like corilagin, ellagic acid, and urolithins, which are largely responsible for its systemic effects.[1] This guide will explore the direct and metabolite-driven pharmacological effects of this compound.

Biological and Pharmacological Effects of this compound

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for the development of novel therapeutics for a variety of diseases.

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and metastasis.

Quantitative Data on Anticancer Activity:

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |

| HT-29 | Colorectal Cancer | 18.13 ± 0.53 | 72 | [3] |

| HT-29 | Colorectal Cancer | 39.94 ± 0.43 | 48 | [3] |

| HT-29 | Colorectal Cancer | 73.71 ± 0.86 | 24 | [3] |

| HCT116 | Colorectal Cancer | > 100 | 72 | [3] |

| Ca Ski | Cervical Cancer | > 100 | 72 | [3] |

| A549 | Lung Cancer | > 100 | 72 | [3] |

| Jurkat | T-cell Leukemia | > 100 | 72 | [3] |

Signaling Pathways Involved in Anticancer Activity:

This compound's anticancer effects are mediated through the modulation of several key signaling pathways, most notably the PI3K/Akt/mTOR pathway. By inhibiting this pathway, this compound suppresses cancer cell proliferation and survival.[4]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Effects:

| Model | Parameter | Effective Dose/Concentration | Effect | Reference |

| Carrageenan-induced paw edema in rats | Paw Edema | 10 mg/kg | Significant reduction | [2] |

| Adjuvant-induced arthritis in rats | Polyarthritis Edema | 10 and 30 mg/kg | Dose-dependent reduction | [2] |

| LPS-stimulated BV-2 microglial cells | Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | Not specified | Decreased production | [5] |

Signaling Pathways Involved in Anti-inflammatory Activity:

This compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB and NLRP3 inflammasome pathways. It prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[6] Additionally, this compound can inhibit the assembly and activation of the NLRP3 inflammasome, reducing the secretion of mature IL-1β.[7]

Caption: this compound's anti-inflammatory mechanisms.

Antioxidant Activity

This compound is a potent antioxidant that can directly scavenge free radicals and enhance the endogenous antioxidant defense system.

Quantitative Data on Antioxidant Activity:

| Assay | Parameter | IC₅₀/Effective Concentration | Reference |

| DPPH Radical Scavenging | IC₅₀ | 0.098 mg/mL | [7] |

| ABTS Radical Scavenging | IC₅₀ | 0.335 mg/mL | [7] |

| Lipid Oxidation Inhibition | IC₅₀ | 0.034 mg/mL | [7] |

| H₂O₂-induced oxidative stress in HepG2 cells | ROS Production | Dose-dependent reduction | [8] |

Signaling Pathways Involved in Antioxidant Activity:

The antioxidant effects of this compound are largely attributed to its ability to activate the Nrf2/HO-1 signaling pathway. Activation of Nrf2 leads to its translocation to the nucleus and subsequent upregulation of antioxidant enzymes.[8][9]

References

- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 5. researchhub.com [researchhub.com]

- 6. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 7. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Ellagitannin Geraniin: A Comprehensive Technical Guide on its History, Discovery, and Scientific Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniin, a prominent member of the ellagitannin class of polyphenols, has garnered significant scientific interest due to its diverse and potent biological activities. First isolated from Geranium thunbergii, a plant with a long history of use in traditional Japanese medicine, this compound has since been identified in numerous other plant species. Its complex chemical structure, characterized by a glucose core esterified with galloyl and hexahydroxydiphenoyl (HHDP) groups, underpins its multifaceted pharmacological profile, which includes antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth exploration of the history and discovery of this compound, detailing the pivotal experimental protocols that have been instrumental in its isolation, characterization, and the elucidation of its mechanisms of action. Quantitative data from key studies are summarized, and its influence on critical cellular signaling pathways is visually represented to facilitate a deeper understanding for researchers and professionals in the field of drug development.

History and Discovery

The journey of this compound's discovery is rooted in the scientific investigation of traditional herbal remedies. Geranium thunbergii Sieb. et Zucc., a perennial plant used in Japanese folk medicine as an antidiarrheal agent, was the primary source from which this compound was first isolated and identified.[1] The pioneering work of Japanese scientists in the mid-20th century led to the characterization of this unique ellagitannin.[2] Unlike many other tannins, this compound crystallizes as yellow needles and is notably less astringent.[1] Its name is a direct homage to the genus Geranium, from which it was first scientifically described.[1] Subsequent research has revealed the presence of this compound in a variety of other plant families, including Euphorbiaceae and Phyllanthaceae, broadening the scope of its natural sources.[3][4]

Chemical Structure and Properties

This compound (C₄₁H₂₈O₂₇, Molar Mass: 952.64 g/mol ) is a complex hydrolyzable tannin.[5] Its structure features a central glucose molecule linked to a gallic acid unit and two hexahydroxydiphenoyl (HHDP) groups.[5] One of the HHDP groups is further modified into a dehydrohexahydroxydiphenoyl (DHHDP) group.[5] This intricate arrangement of phenolic moieties is responsible for its potent biological activities. Upon hydrolysis, this compound breaks down into smaller, well-studied polyphenolic compounds, including gallic acid, ellagic acid, and corilagin, which also contribute to its overall therapeutic effects.[2][6]

Key Experimental Protocols

This section provides a detailed overview of the fundamental experimental methodologies employed in the study of this compound.

Isolation and Purification of this compound

The initial and most critical step in this compound research is its efficient extraction and purification from plant sources.

3.1.1. Extraction from Geranium thunbergii

-

Plant Material: Dried and powdered leaves of Geranium thunbergii.[7]

-

Extraction Solvent: A mixture of acetone and water (typically 70% aqueous acetone) is used to homogenize the plant material.[7]

-

Procedure:

-

The homogenized plant material is filtered, and the acetone is removed from the filtrate under reduced pressure.[7]

-

The resulting aqueous solution is then sequentially partitioned with solvents of increasing polarity, such as diethyl ether, ethyl acetate, and n-butanol, to remove impurities.[7]

-

The this compound-rich aqueous fraction is subjected to column chromatography.[7]

-

-

Chromatography:

-

Stationary Phases: Diaion HP-20 and MCI-gel CHP-20P are commonly used resins.[7]

-

Mobile Phase: A gradient of methanol in water is employed to elute the compounds.[7]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.

-

3.1.2. Large-Scale Purification from Nephelium lappaceum (Rambutan) Rind

-

Source: Dried and powdered rambutan rind, a significant agro-industrial byproduct.

-

Extraction: Ethanolic extraction is commonly employed.

-

Purification:

-

The crude ethanolic extract is subjected to reverse-phase C18 column chromatography.

-

A solvent gradient of acetonitrile and water (with 0.1% formic acid) is used for elution.

-

Fractions containing this compound are pooled and concentrated.

-

Crystallization is induced by cooling the concentrated solution, yielding high-purity this compound crystals (approximately 98%).

-

Structure Elucidation

The definitive determination of this compound's complex structure was achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are fundamental for identifying the proton and carbon skeletons of the molecule.

-

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between different atoms and piecing together the structural fragments.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of this compound.

In Vitro Biological Activity Assays

A variety of in vitro assays have been utilized to characterize the biological effects of this compound.

3.3.1. Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The decrease in absorbance at 517 nm is measured, which corresponds to the radical scavenging activity.[8]

-

-

Hydroxyl Radical Scavenging Assay (Deoxyribose Method):

-

The reaction mixture contains deoxyribose, a source of hydroxyl radicals (e.g., Fenton's reagent: Fe³⁺-EDTA, H₂O₂, and ascorbic acid), and various concentrations of this compound in a phosphate buffer.

-

The mixture is incubated at 37°C.

-

Thiobarbituric acid (TBA) is added, and the mixture is heated.

-

The absorbance of the resulting pink chromogen is measured at 532 nm. A decrease in absorbance indicates hydroxyl radical scavenging.[8]

-

3.3.2. Anti-inflammatory Activity Assay in LPS-Stimulated Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.[9]

-

Stimulant: Lipopolysaccharide (LPS).[9]

-

Procedure:

-

RAW 264.7 cells are cultured in DMEM supplemented with fetal bovine serum.

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.[9]

-

The cell supernatant is collected to measure the production of nitric oxide (NO) using the Griess reagent.

-

Cell lysates are prepared for Western blot analysis to determine the expression levels of inflammatory proteins such as iNOS, COX-2, and phosphorylated NF-κB.[9]

-

Analysis of Cellular Signaling Pathways

3.4.1. Western Blot Analysis

-

Purpose: To detect and quantify specific proteins involved in signaling pathways.

-

General Protocol:

-

Cells are treated with this compound and/or a stimulant (e.g., LPS, TNF-α).

-

Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Nrf2, IκBα).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound's biological activities.

| Antioxidant Activity of this compound | |

| Assay | IC₅₀ Value |

| DPPH Radical Scavenging (pH 4.5) | 0.92 µM[8] |

| DPPH Radical Scavenging (pH 7.9) | 1.27 µM[8] |

| Hydroxyl Radical Scavenging (Deoxyribose method) | 0.11 µM[8] |

| Hydroxyl Radical Scavenging (ESR method) | 1.44 µM[8] |

| Superoxide Radical Scavenging | 2.65 µM[8] |

| Xanthine Oxidase Inhibition | 30.49 µM[8] |

| Antiproliferative Activity of this compound against MCF-7 Breast Cancer Cells | |

| Incubation Time | IC₅₀ Value |

| 24 hours | 42.32 µM |

| 48 hours | 17.98 µM |

| 72 hours | 9.94 µM |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

Caption: this compound activates the Nrf2 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. herbpedia.wdfiles.com [herbpedia.wdfiles.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits cell growth and promoted autophagy-mediated cell death in the nasopharyngeal cancer C666-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory effects of this compound on LPS-induced inflammation via regulating NF-κB and Nrf2 pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Geraniin: A Comprehensive Technical Guide on its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniin, a prominent ellagitannin found in a variety of medicinal plants, has garnered significant attention in the scientific community for its diverse pharmacological activities. As a bioactive compound with potential therapeutic applications, a thorough understanding of its physicochemical properties and stability is paramount for its effective isolation, characterization, formulation, and development into a viable medicinal agent. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, its stability under various conditions, and detailed experimental protocols for its analysis.

Physicochemical Properties of this compound

This compound is a complex hydrolyzable tannin characterized by a glucose core esterified with galloyl and hexahydroxydiphenoyl (HHDP) groups. Its unique structure imparts specific physicochemical properties that are crucial for its biological activity and handling.

Chemical Structure and Molecular Formula

This compound's structure consists of a central glucopyranose ring linked to a galloyl group, a dehydrohexahydroxydiphenoyl (DHHDP) group, and a hexahydroxydiphenoyl (HHDP) group.

Molecular Formula: C₄₁H₂₈O₂₇

Quantitative Physicochemical Data

A summary of the key physicochemical parameters of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 952.64 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | >270 °C (decomposes) | |

| Solubility | ||

| Water | Sparingly soluble | [2] |

| Ethanol | Soluble (approx. 30 mg/mL) | [2][3] |

| Methanol | Soluble | [4] |

| DMSO | Soluble (approx. 30 mg/mL) | [2][3] |

| Dimethylformamide (DMF) | Soluble (approx. 30 mg/mL) | [2] |

| Ethanol:PBS (pH 7.2) (1:3) | Approx. 0.25 mg/mL | [2][3] |

| UV-Vis Spectroscopy (λmax) | 226, 280 nm (in Ethanol) | [2] |

Stability of this compound

The stability of this compound is a critical factor influencing its shelf-life, biological activity, and formulation development. As a polyphenolic compound, it is susceptible to degradation by various environmental factors.

pH Stability

This compound exhibits pH-dependent stability. It is more stable in acidic conditions and tends to degrade in neutral to alkaline environments. This is a crucial consideration for its extraction, purification, and formulation in oral dosage forms, as it will encounter a wide range of pH values in the gastrointestinal tract.

Temperature Stability

Elevated temperatures can lead to the degradation of this compound. Thermal degradation may involve hydrolysis of the ester linkages, leading to the formation of smaller phenolic compounds such as ellagic acid and gallic acid. For long-term storage, it is recommended to keep this compound in a cool environment.

Light Stability

Exposure to light, particularly UV radiation, can induce photodegradation of this compound. It is advisable to store this compound and its formulations in light-protected containers to maintain its potency and integrity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to be a starting point for researchers and can be adapted based on specific laboratory conditions and equipment.

Determination of Melting Point

Objective: To determine the melting point of this compound, which serves as an indicator of its purity.

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

This compound powder (finely ground)

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack a small amount of the this compound powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool down to at least 20°C below the approximate melting point.

-

Insert a new capillary tube with the sample.

-

Heat the sample at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample.

-

Note any decomposition, which is often observed for this compound at higher temperatures.

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound powder

-

A selection of solvents (e.g., water, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC-UV or UV-Vis spectrophotometer

Procedure (Shake-Flask Method):

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a vial.

-

Seal the vial and place it on a shaker or vortex mixer.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the undissolved solid to settle.

-

Centrifuge the suspension to separate the saturated solution from the excess solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/L.

Stability Testing Protocol (Temperature and Light)

Objective: To assess the stability of this compound under accelerated temperature and light conditions.

Materials:

-

This compound powder or solution

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber with a light source compliant with ICH Q1B guidelines (providing both UV and visible light)

-

Light-protected and transparent containers (e.g., amber and clear glass vials)

-

HPLC-UV system for quantification

Procedure:

Temperature Stability:

-

Prepare multiple samples of this compound (either as a solid or in a specific solvent) in both light-protected and transparent containers.

-

Place the samples in stability chambers set at different temperature and humidity conditions (e.g., 40°C/75% RH, 50°C, 60°C).

-

Withdraw samples at specified time points (e.g., 0, 1, 3, 6 months).

-

At each time point, visually inspect the samples for any changes in appearance (e.g., color change).

-

Quantify the remaining concentration of this compound using a validated HPLC-UV method.

-

Analyze for the presence of degradation products.

-

Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Photostability:

-

Prepare samples of this compound (solid or solution) in photochemically inert and transparent containers.

-

Expose the samples to a light source in a photostability chamber that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).

-

Simultaneously, keep a set of control samples, wrapped in aluminum foil to protect from light, in the same chamber to serve as dark controls.

-

After the exposure period, visually inspect both the exposed and control samples.

-

Quantify the concentration of this compound and any degradation products in both sets of samples using HPLC-UV.

-

Compare the results from the exposed and control samples to determine the extent of photodegradation.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation and cell survival. Understanding these interactions is crucial for elucidating its mechanism of action.

Inhibition of NF-κB Signaling Pathway

This compound has been reported to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] This pathway is a central regulator of inflammation, and its inhibition by this compound contributes to the compound's anti-inflammatory properties. The diagram below illustrates the proposed mechanism of action.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of ERK Signaling Pathway

This compound has also been shown to influence the Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[5][6] The modulation of this pathway by this compound can contribute to its potential anti-cancer effects.

Caption: this compound's modulation of the ERK signaling pathway.

Experimental Workflow: Isolation and Purification of this compound

The following diagram outlines a general workflow for the isolation and purification of this compound from plant material. This process typically involves extraction, partitioning, and chromatographic separation.

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties and stability of this compound. The data and protocols presented herein are intended to support researchers and drug development professionals in their efforts to harness the therapeutic potential of this promising natural compound. A thorough characterization of this compound is a critical step in ensuring its quality, safety, and efficacy in future pharmaceutical and nutraceutical applications.

References

- 1. Inhibitory effects of this compound on LPS-induced inflammation via regulating NF-κB and Nrf2 pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. This compound: A dietary ellagitannin as a modulator of signalling pathways in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits cell growth and promoted autophagy-mediated cell death in the nasopharyngeal cancer C666-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits TNF-α-induced impairments of osteogenesis through NF-κB and p38 MAPK signalling pathways in bone marrow stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound exerts cytoprotective effect against cellular oxidative stress by upregulation of Nrf2-mediated antioxidant enzyme expression via PI3K/AKT and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Geraniin: A Technical Guide to its Potential in Diabetes Mellitus Management

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniin, a prominent ellagitannin found in various medicinal plants, has emerged as a compelling natural compound for the management of diabetes mellitus. Its multifaceted mechanisms of action, targeting key aspects of glucose homeostasis and associated complications, position it as a promising candidate for further investigation and development. This technical guide provides an in-depth overview of the current scientific evidence supporting this compound's anti-diabetic potential, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies. The aim is to equip researchers and drug development professionals with a comprehensive resource to inform future studies and therapeutic strategies.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is on a steep rise, necessitating the exploration of novel and effective therapeutic agents. Natural products have historically been a rich source of new drugs, and this compound has garnered significant attention for its potent biological activities.[1][2] Upon oral administration, this compound is metabolized by the gut microbiota into smaller, more readily absorbable compounds such as ellagic acid, gallic acid, and urolithins. These metabolites are believed to be largely responsible for the observed systemic anti-diabetic effects.[1][3] This guide will delve into the core mechanisms through which this compound and its metabolites exert their beneficial effects on diabetes management.

Mechanisms of Action

This compound's anti-diabetic effects are attributed to a combination of mechanisms that collectively contribute to improved glycemic control and the mitigation of diabetic complications.

Inhibition of Carbohydrate Digestion and Glucose Absorption

A primary strategy in managing postprandial hyperglycemia is to delay the digestion and absorption of carbohydrates from the gut. This compound and its metabolites have been shown to be effective inhibitors of α-amylase and α-glucosidase, the key enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1][3] By inhibiting these enzymes, this compound can effectively reduce the rate of glucose entering the bloodstream after a meal.

Enhancement of Insulin Sensitivity and Glucose Uptake

Insulin resistance, a hallmark of type 2 diabetes, is a condition where cells in the body become less responsive to the effects of insulin. This compound has been demonstrated to improve insulin sensitivity, as evidenced by a reduction in the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) index in animal models of diabetes.[1][3] This improvement is mediated, in part, through the activation of key signaling pathways that promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane in insulin-sensitive tissues like adipose and muscle cells.[1] This facilitates the uptake of glucose from the blood into the cells, thereby lowering blood glucose levels.

Protection of Pancreatic β-Cells

The progressive loss of pancreatic β-cell function is a critical factor in the development and progression of diabetes. This compound and its metabolites exhibit protective effects on β-cells by mitigating oxidative stress and inflammation, which are known to be detrimental to β-cell survival and function.[1][3] By preserving β-cell mass and function, this compound may help to maintain endogenous insulin production.

Antioxidant and Anti-inflammatory Effects

Chronic hyperglycemia in diabetes leads to increased production of reactive oxygen species (ROS) and a state of chronic low-grade inflammation, both of which contribute to the development of diabetic complications. This compound possesses potent antioxidant and anti-inflammatory properties.[4][5] It can scavenge free radicals and reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby protecting tissues from diabetes-induced damage.[1]

Signaling Pathways

The anti-diabetic effects of this compound are underpinned by its modulation of critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway